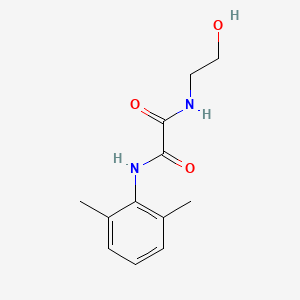![molecular formula C17H10Cl3N7O B15019700 N-(2-chlorophenyl)-6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B15019700.png)
N-(2-chlorophenyl)-6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-CHLOROPHENYL)-6-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLOROPHENYL)-6-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the oxadiazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.
Introduction of the chlorophenyl groups: This step may involve nucleophilic substitution reactions using chlorinated aromatic compounds.
Final assembly: The final compound is assembled through condensation reactions, often under acidic or basic conditions, to form the desired hydrazone linkage.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLOROPHENYL)-6-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-6-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-CHLOROPHENYL)-6-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE include other oxadiazole derivatives with different substituents. Examples include:
- N-(2-CHLOROPHENYL)-5-AMINO-1,2,4-OXADIAZOLE
- N-(2,4-DICHLOROPHENYL)-5-AMINO-1,2,4-OXADIAZOLE
Uniqueness
The uniqueness of N-(2-CHLOROPHENYL)-6-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE lies in its specific structure, which may confer unique biological activities and chemical properties compared to other similar compounds. This can make it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C17H10Cl3N7O |
|---|---|
Molecular Weight |
434.7 g/mol |
IUPAC Name |
6-N-(2-chlorophenyl)-5-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
InChI |
InChI=1S/C17H10Cl3N7O/c18-10-6-5-9(12(20)7-10)8-21-25-15-14(22-13-4-2-1-3-11(13)19)23-16-17(24-15)27-28-26-16/h1-8H,(H,22,23,26)(H,24,25,27)/b21-8+ |
InChI Key |
YKVQKBLXZWFFQB-ODCIPOBUSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)NC2=NC3=NON=C3N=C2N/N=C/C4=C(C=C(C=C4)Cl)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC3=NON=C3N=C2NN=CC4=C(C=C(C=C4)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]naphthalen-2-yl 3-nitrobenzenesulfonate](/img/structure/B15019632.png)
![1,2,2,3,3,4,4,5-octafluoropentyl N-[4-({[(1,2,2,3,3,4,4,5-octafluoropentyl)oxy]carbonyl}amino)butyl]carbamate](/img/structure/B15019636.png)
![4-bromo-2-[(E)-(2-{(2E)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B15019643.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B15019647.png)

![4-chloro-N-(3-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B15019654.png)
![(5E)-3-{[(5-chloro-2-methylphenyl)amino]methyl}-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B15019667.png)
![N-(3-bromophenyl)-4-[(2Z)-2-(2,4-diethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B15019671.png)
![N-(2,5-dimethoxyphenyl)-2-{3-[(2-fluorophenyl)carbonyl]-1H-indol-1-yl}acetamide](/img/structure/B15019674.png)
![7-[(2-chlorobenzyl)sulfanyl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15019678.png)
![2-[(3-Methylphenyl)amino]-N'-[(2E,3E)-4-phenylbut-3-EN-2-ylidene]acetohydrazide](/img/structure/B15019683.png)
![4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl naphthalene-1-carboxylate](/img/structure/B15019686.png)
![N-({N'-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15019694.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15019707.png)
